2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid: is a heterocyclic compound that contains bromine, thiazole, and dioxolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Formation of the Dioxolane Ring: The dioxolane ring can be introduced through the reaction of a diol (such as ethylene glycol) with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or borane in solvents like tetrahydrofuran.
Major Products:
Substituted Thiazole Derivatives: Products formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Products formed from oxidation reactions.
Alcohols and Aldehydes: Products formed from reduction reactions.
Scientific Research Applications
Chemistry: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of biologically active molecules and functional materials.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its unique structure allows for interactions with biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The dioxolane ring and carboxylic acid group contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine: A compound with a similar dioxolane ring but a pyridine ring instead of a thiazole ring.
4-Phenyl-1,3-thiazole-2-amine: A thiazole derivative with a phenyl group instead of a dioxolane ring.
3,4-Dimethoxybenzoic acid: A compound with a carboxylic acid group but different aromatic and functional groups.
Uniqueness: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of bromine, thiazole, and dioxolane functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-7-9-3(4(14-7)5(10)11)6-12-1-2-13-6/h6H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMSSVPZSDTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.